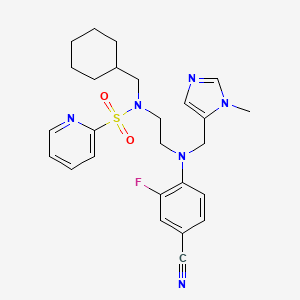
FGTI-2734
Overview
Description
FGTI-2734 is a dual inhibitor of farnesyl transferase and geranylgeranyl transferase-1. This compound is designed to thwart the resistance mechanisms of KRAS-driven cancers by inhibiting the membrane localization of KRAS, a protein that plays a crucial role in oncogenesis .
Preparation Methods
The synthesis of FGTI-2734 involves the use of specific reaction conditions to achieve high purity and efficacy. The compound is prepared through a series of chemical reactions that include the use of farnesyl transferase and geranylgeranyl transferase inhibitors. The industrial production methods involve careful control of reaction conditions to ensure the compound’s stability and activity .
Chemical Reactions Analysis
FGTI-2734 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of this compound that retain its inhibitory activity .
Scientific Research Applications
FGTI-2734 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of farnesyl transferase and geranylgeranyl transferase-1.
Biology: Investigated for its effects on KRAS-driven cellular processes.
Medicine: Explored as a potential therapeutic agent for treating KRAS-driven cancers, such as pancreatic, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and therapies .
Mechanism of Action
FGTI-2734 exerts its effects by inhibiting the activity of farnesyl transferase and geranylgeranyl transferase-1. These enzymes are responsible for the post-translational modification of KRAS, which is essential for its membrane localization and oncogenic activity. By inhibiting these enzymes, this compound prevents the membrane localization of KRAS, thereby thwarting its oncogenic signaling pathways. This leads to the induction of apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
FGTI-2734 is unique in its dual inhibition of farnesyl transferase and geranylgeranyl transferase-1. Similar compounds include:
Farnesyl transferase inhibitors (FTIs): These compounds specifically inhibit farnesyl transferase but may not be effective against KRAS-driven cancers due to compensatory geranylgeranylation.
Geranylgeranyl transferase inhibitors (GGTIs): These compounds specifically inhibit geranylgeranyl transferase-1 but may not fully inhibit KRAS activity due to residual farnesylation.
This compound overcomes these limitations by simultaneously inhibiting both enzymes, making it a more effective therapeutic agent for KRAS-driven cancers .
Properties
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRVJLIEMQDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














